3,5-dichloro-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
Description
The compound “3,5-dichloro-2-methoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide” is a complex organic molecule. It has a molecular formula of C18H18Cl2N2O3 . The compound is part of a class of molecules known as benzamides, which are characterized by a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core, with various functional groups attached to the benzene ring. These include two chlorine atoms, a methoxy group, and a complex amide group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as the amide and methoxy groups would likely make the compound somewhat polar, influencing its solubility in various solvents. The compound’s molecular weight is approximately 381.253 Da .Properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S/c1-26-17-13(10-12(20)11-14(17)21)18(25)23-19(28)22-15-4-2-3-5-16(15)24-6-8-27-9-7-24/h2-5,10-11H,6-9H2,1H3,(H2,22,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHBMADWBXXXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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